molecular formula C11H13N3 B2626417 [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1511508-01-2

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B2626417
CAS RN: 1511508-01-2
M. Wt: 187.246
InChI Key: MMMVKQIKQFOGAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . This is followed by oxidative aromatization to the corresponding pyrazole molecules .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and reactions with heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, some pyrazoles are solid at room temperature, while others are liquid . The exact properties would need to be determined experimentally for each specific compound.

Scientific Research Applications

  • Synthesis and Characterization :

    • Compounds similar to [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine have been synthesized and characterized using various techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation and characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
  • Ambient-Temperature Synthesis :

    • The ambient-temperature synthesis of novel pyrazole derivatives, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been reported. These compounds were synthesized by condensation reactions and characterized by spectroscopic methods (Becerra, Cobo, & Castillo, 2021).
  • Potential in Corrosion Inhibition and Antimicrobial Applications :

    • Pyrazole derivatives have been evaluated as corrosion inhibitors for metal dissolution and have shown high efficiency in preventing copper alloy dissolution. Additionally, these compounds exhibit higher antibacterial activities than conventional bactericide agents (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
  • Medical Research - Alzheimer's Disease Treatment :

    • A series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and assayed as inhibitors of acetylcholinesterase and monoamine oxidase, showing potential for Alzheimer's disease treatment. The structural activity relationships of these compounds were examined in detail (Kumar, Jain, Parle, Jain, & Kumar, 2013).
  • Regioselective Synthesis of Pyrazole Derivatives :

    • Highly regioselective synthesis techniques for pyrazole derivatives have been developed. These include the 1,3-dipolar cycloaddition reaction of nitrile imines with 3-formylchromones to produce 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives (Alizadeh, Moafi, & Zhu, 2015).

Mechanism of Action

The mechanism of action of pyrazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrazoles have been shown to have anti-cancer activity against breast cancer cell lines .

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always follow safety guidelines when handling these compounds.

Future Directions

Research into pyrazoles is ongoing, with many potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore these applications and develop new pyrazole-based compounds with improved properties and activities.

properties

IUPAC Name

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-2-4-9(5-8)11-10(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVKQIKQFOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine

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